2-(Bromomethyl)-3-methoxypyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYFXCOFDMIUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693749 | |
| Record name | 2-(Bromomethyl)-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944317-85-5 | |
| Record name | 2-(Bromomethyl)-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromomethyl 3 Methoxypyrazine and Its Substituted Analogues
Direct Synthesis Pathways to 2-(Bromomethyl)-3-methoxypyrazine
Direct synthetic routes to this compound typically involve the strategic introduction of the necessary functional groups onto a pre-existing pyrazine (B50134) scaffold. The two primary approaches are the regioselective bromination of a methoxypyrazine precursor and the introduction of a methoxy (B1213986) group onto a brominated pyrazine.
Regioselective Bromination of Methoxypyrazines
A key and direct method for the synthesis of this compound is the side-chain bromination of 2-methyl-3-methoxypyrazine. This transformation is most effectively achieved through a free-radical substitution reaction, commonly known as the Wohl-Ziegler bromination. chem-station.comwikipedia.orgthermofisher.com This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. mychemblog.com
The mechanism of the Wohl-Ziegler reaction involves the homolytic cleavage of the N-Br bond in NBS, initiated by light or a radical initiator, to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-methyl-3-methoxypyrazine, which is in a benzylic-like position, to form a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with a molecule of bromine (present in low concentration) to yield the desired this compound and another bromine radical, thus propagating the chain reaction. youtube.com The low concentration of bromine and hydrogen bromide maintained by using NBS is crucial to prevent competing electrophilic addition to the pyrazine ring. organic-chemistry.org
| Reagent/Condition | Role | Typical Example |
| 2-Methyl-3-methoxypyrazine | Starting Material | - |
| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low concentration of Br₂ |
| AIBN or Benzoyl Peroxide | Radical Initiator | Initiates the free-radical chain reaction |
| Carbon Tetrachloride (CCl₄) | Solvent | Inert solvent for radical reactions |
| Reflux | Reaction Condition | Provides energy for initiation |
It is important to note that the choice of solvent can influence the reaction's outcome. While carbon tetrachloride has been traditionally used, safety and environmental concerns have led to the exploration of alternative solvents. wikipedia.org
Introduction of Methoxy Functionality onto Bromopyrazine Scaffolds
An alternative direct synthesis involves the introduction of a methoxy group onto a pre-functionalized bromopyrazine scaffold. This is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. In this approach, a bromopyrazine derivative is treated with a source of methoxide ions, such as sodium methoxide (NaOMe).
For instance, a patent describes the reaction of 2-amino-3,5-dibromopyrazine with sodium methoxide in methanol to yield 2-amino-3-methoxy-5-bromopyrazine. google.com This demonstrates the feasibility of displacing a bromine atom on the pyrazine ring with a methoxy group. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups or at positions ortho or para to the ring nitrogens.
A general representation of this reaction is:
Pyrazine-Br + NaOMe → Pyrazine-OMe + NaBr
The reaction conditions, such as temperature and solvent, are crucial for the success of this transformation. The reactivity of the bromopyrazine substrate is influenced by the position of the bromine atom and the presence of other substituents on the pyrazine ring.
General Pyrazine Ring Formation Strategies Applicable to Substituted Pyrazines
For the synthesis of a broader range of substituted pyrazines, including precursors to this compound, general ring formation strategies are employed. These methods construct the pyrazine core from acyclic precursors.
Condensation Reactions for Pyrazine Core Assembly
Condensation reactions are a cornerstone of pyrazine synthesis. A classical and widely used method is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation of the resulting dihydropyrazine. chem-station.com Symmetrical pyrazines can be efficiently prepared through the self-condensation of α-amino ketones. chem-station.com However, for unsymmetrical pyrazines, this method can lead to a mixture of products.
Another significant condensation approach is the reaction between α-amino ketones and α-nitro ketones, which can be used to produce trialkyl-substituted pyrazines.
| Reactant 1 | Reactant 2 | Product Type |
| 1,2-Diamine | 1,2-Dicarbonyl | Substituted Pyrazine (via dihydropyrazine) |
| α-Amino Ketone | α-Amino Ketone | Symmetrical Pyrazine |
| α-Amino Ketone | α-Nitro Ketone | Trialkyl-substituted Pyrazine |
Cyclization and Ring Closure Approaches
Cyclization strategies provide another versatile route to the pyrazine core. One such method involves the diazidation of N-allyl malonamides followed by a thermal or copper-mediated cyclization to form substituted pyrazines. chem-station.com This approach allows for the introduction of various substituents on the pyrazine ring.
Another reported cyclization method is the formation of a pyrazine precursor, 1,2-dihydropyrazine, through the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides. The subsequent oxidation of the dihydropyrazine intermediate yields the aromatic pyrazine ring.
Advanced Chemical Transformations in Pyrazine Synthesis
Once the pyrazine core is assembled, a variety of advanced chemical transformations can be employed to introduce or modify functional groups, leading to a diverse array of substituted pyrazines. These transformations are essential for the synthesis of complex pyrazine derivatives.
Halogenated pyrazines are particularly valuable intermediates as they can undergo a range of palladium-catalyzed cross-coupling reactions. These include the Suzuki coupling for the formation of C-C bonds with boronic acids, and the Buchwald-Hartwig amination for the formation of C-N bonds with amines. acs.org
Other important transformations on the pyrazine ring include:
Nitration: Introduction of a nitro group, which can be a precursor for an amino group.
Acetylation: Introduction of an acetyl group.
Esterification: Formation of an ester from a carboxylic acid derivative.
Amidation: Formation of an amide from a carboxylic acid derivative.
These functional group interconversions are critical for the synthesis of highly tailored pyrazine molecules for various applications.
Metal-Catalyzed Methodologies in Pyrazine Synthesis
Transition metal-catalyzed reactions are pivotal for the functionalization of pyrazine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These methods offer powerful tools for creating complex substituted pyrazines from simpler precursors.
A variety of metal catalysts have been employed for pyrazine synthesis. Patented systems for producing 2-methylpyrazine from ethylenediamine and propylene glycol have included catalysts like copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver. tandfonline.comtandfonline.com Palladium catalysts are effective for the high-yield dehydrogenation of piperazines to their corresponding pyrazines. tandfonline.comtandfonline.com Additionally, manganese dioxide (MnO2) has been used to catalyze the tandem oxidation process of α-hydroxy ketones and 1,2-diamines, though this method may require high catalyst loading and can result in modest yields. tandfonline.com
More recent advancements have focused on earth-abundant metals. For instance, an acridine-based pincer complex of manganese has been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazine derivatives. acs.orgnih.gov This reaction is highly atom-economical, producing only hydrogen gas and water as byproducts. acs.orgnih.gov The development of such catalysts is a step towards more sustainable chemical synthesis. nih.gov Iron-catalyzed C-H coupling has also been utilized as a method for the arylation of pyrazines, as demonstrated in the synthesis of Botryllazine A. mdpi.com
Classical palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Stille reactions, are widely used for carbon-carbon bond formation on pyrazine rings. rsc.org A notable example is the double Suzuki–Miyaura coupling between 2,5-dibromopyrazine and a 3-borylindole using tetrakis(triphenylphosphine)palladium(0) to produce a pyrazine bisindole, a key step in the synthesis of the alkaloid Alocasin A. mdpi.com
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Manganese Pincer Complex | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95% | acs.org |
| Manganese Pincer Complex | 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86% | acs.org |
| Manganese Pincer Complex | 2-Amino-1-pentanol | 2,5-Dibutylpyrazine | 95% | acs.org |
| Palladium Catalyst | Piperazines | Pyrazines | High Yield | tandfonline.comtandfonline.com |
| Tetrakis(triphenylphosphine)palladium(0) | 2,5-Dibromopyrazine and 3-borylindole | Pyrazine bisindole | 69% | mdpi.com |
| Iron Catalyst | 2,3-Dimethylpyrazine | Arylated pyrazine | 60% | mdpi.com |
Environmentally Benign (Green) Synthetic Approaches for Pyrazine Derivatives
In response to the growing need for sustainable chemical manufacturing, several environmentally benign or "green" methods for pyrazine synthesis have been developed. tandfonline.comtandfonline.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in
One significant green methodology is the dehydrogenative coupling of alcohols and amines using pincer complexes based on non-noble metals like manganese. nih.gov The self-coupling of 2-aminoalcohols catalyzed by an acridine-based manganese pincer complex yields symmetrical 2,5-dialkyl-substituted pyrazines. acs.org This process is highly efficient and sustainable, as the only byproducts are hydrogen gas and water. acs.orgnih.gov This acceptorless dehydrogenative coupling route avoids the use of harsh oxidants and is considered an atom-economical method. acs.orgnih.gov
Another green approach involves a one-pot condensation reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comresearchgate.net This method, reported by Ghosh and Mandal, is simple, cost-effective, and can be performed at room temperature using only a catalytic amount of potassium tert-butoxide in aqueous methanol. tandfonline.comresearchgate.net The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes aromatization to the final pyrazine product, achieving yields between 72-88%. researchgate.net This method's mild conditions and use of a catalytic base make it an environmentally friendly alternative to traditional synthetic routes that may require reflux conditions or toxic catalysts. tandfonline.comresearchgate.net
These green synthetic protocols are superior to many previously reported methods and are crucial for developing sustainable processes for producing pyrazine derivatives for various industries. tandfonline.comtandfonline.com
| Synthetic Approach | Reactants | Catalyst/Reagent | Conditions | Key Advantages | Reference |
| Dehydrogenative Self-Coupling | 2-Aminoalcohols | Acridine-based Manganese Pincer Complex | Heating | Atom-economical; H2 and water are the only byproducts | acs.orgnih.gov |
| One-Pot Condensation | 1,2-Dicarbonyls and 1,2-Diamines | Potassium tert-butoxide (catalytic) | Room Temperature | Mild conditions, cost-effective, high yields (72-88%) | tandfonline.comresearchgate.net |
Chiral Synthesis and Stereoselective Routes to Pyrazine Derivatives
The synthesis of chiral and stereochemically pure pyrazine derivatives is of great interest, particularly for applications in pharmaceuticals and materials science, where specific stereoisomers can exhibit distinct biological activities or properties. nih.gov
A notable example of stereoselective synthesis is in the creation of bis-steroidal pyrazine derivatives, which are related to the Cephalostatin family of anti-cancer compounds. nih.gov The biological activity of these compounds is closely linked to the stereochemistry of substituted groups on the steroid backbone. nih.gov Research has focused on the controlled synthesis of specific diastereomers to enhance the desired therapeutic effects. nih.gov
Biomimetic synthesis offers another route to chiral pyrazines. A synthesis of 2,5-disubstituted pyrazine alkaloids was achieved through the homodimerization of α-amino aldehydes, which can be readily prepared from common amino acids. mdpi.com This method mimics natural biosynthetic pathways and allows for the incorporation of chirality from the amino acid starting materials into the final pyrazine product. mdpi.com
Furthermore, while not a direct synthesis of pyrazines, the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides provides a facile method for producing a wide range of chiral piperazines with high enantioselectivity (up to 96% ee). acs.org This transformation is significant as it demonstrates a pathway to access chiral derivatives starting from an achiral pyrazine core, which could be a key step in a multi-step synthesis of more complex chiral molecules. acs.org
| Synthetic Route | Starting Materials | Product Type | Key Feature | Reference |
| Stereoselective Synthesis | Steroidal precursors | Bis-steroidal pyrazine diastereomers | Control of stereochemistry to influence biological activity | nih.gov |
| Biomimetic Synthesis | Cbz-protected α-amino aldehydes (from amino acids) | 2,5-Disubstituted pyrazine alkaloids | Homodimerization and air oxidation | mdpi.com |
| Asymmetric Hydrogenation | Substituted pyrazines, Alkyl halides | Chiral piperazines | High enantioselectivity (up to 96% ee) via Ir-catalysis | acs.org |
Reactivity Profiles and Derivatization Chemistry of 2 Bromomethyl 3 Methoxypyrazine
Nucleophilic Substitution Reactions at the Bromomethyl Group
The bromomethyl group attached to the pyrazine (B50134) ring is the primary site for nucleophilic substitution reactions.
SN2 Reactivity with Various Nucleophiles
The 2-(bromomethyl)-3-methoxypyrazine molecule is primed for SN2 reactions. In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine atom. This attack occurs from the side opposite to the bromine atom, in a "backside attack." As the new bond between the nucleophile and the carbon atom forms, the bond between the carbon and bromine atoms breaks simultaneously. wikipedia.org This concerted, one-step mechanism is characteristic of SN2 reactions. libretexts.org
The rate of the SN2 reaction is influenced by both the concentration of the this compound and the concentration of the nucleophile, making it a second-order reaction. libretexts.orgmasterorganicchemistry.com The structure of the substrate is also a critical factor. Since this compound is a primary alkyl halide, it is highly susceptible to SN2 reactions, which are fastest for less sterically hindered alkyl halides. masterorganicchemistry.com
A wide array of nucleophiles can be used in these reactions. Strong, negatively charged nucleophiles are particularly effective. numberanalytics.com Common examples of potent nucleophiles include azide (B81097) (N3-), cyanide (-CN), and sulfides (-SR). youtube.com Good nucleophiles such as hydroxide (B78521) (-OH), alkoxides (-OR), and amines can also readily displace the bromide. youtube.com The choice of nucleophile allows for the introduction of diverse functional groups, making SN2 reactions a versatile tool for creating more complex molecules. numberanalytics.com If the carbon atom of the bromomethyl group were a chiral center, the SN2 reaction would proceed with an inversion of stereochemistry, a phenomenon known as Walden inversion. wikipedia.orgmasterorganicchemistry.com
Competing Elimination Reactions (E1, E2)
While SN2 reactions are a major pathway, elimination reactions can occur as a competing process. The E2 mechanism, in particular, often competes with the SN2 pathway. chemguide.uk In an E2 reaction, a strong base removes a proton from a carbon atom adjacent to the one bearing the leaving group (bromine). chemguide.uk This proton abstraction happens at the same time as the departure of the bromide ion and the formation of a double bond between the two carbon atoms. chemguide.uk
The balance between SN2 and E2 reactions is influenced by several factors. The nature of the nucleophile/base is crucial. Strong, sterically hindered bases tend to favor E2 elimination, whereas less hindered, strong nucleophiles favor SN2 substitution. The reaction conditions, such as the solvent and temperature, also play a significant role in determining the predominant reaction pathway.
Nucleophilic Hydrogen Substitution (SNH) in Pyrazine Systems
Beyond the reactivity of the bromomethyl group, the pyrazine ring itself can undergo nucleophilic substitution. Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like pyrazines. rsc.org In a typical SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. youtube.commdpi.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com
A related but distinct mechanism is the Nucleophilic Substitution of Hydrogen (SNH). acs.org In this reaction, a hydrogen atom on the aromatic ring is replaced by a nucleophile. This process can occur through various mechanisms, including one that involves the formation of a zwitterionic intermediate. chemrxiv.org The electron-deficient nature of the pyrazine ring makes it susceptible to such nucleophilic attacks. rsc.org In some cases, these reactions can be directed to a specific position on the ring by the presence of certain functional groups. rsc.org
Cross-Coupling Transformations on the Pyrazine Core and Bromomethyl Moiety
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine derivatives. rsc.org
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.netnobelprize.org The Suzuki-Miyaura coupling, in particular, is a widely used method for forming carbon-carbon bonds. libretexts.orglibretexts.orgsigmaaldrich.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of pyrazines, a halogenated pyrazine can be coupled with a variety of boronic acids to introduce new aryl or alkyl groups onto the pyrazine ring. rsc.orgnih.govnih.gov For instance, bromopyrazines can react with arylboronic acids under Suzuki-Miyaura conditions to yield arylated pyrazines. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be tailored to optimize the reaction for specific substrates. youtube.com
Copper-Mediated Coupling Processes
Copper-catalyzed coupling reactions provide an alternative and complementary approach to palladium-catalyzed methods. nih.govresearchgate.netosti.gov Copper-mediated cross-coupling reactions have been developed for a variety of transformations, including the formation of carbon-nitrogen and carbon-carbon bonds. For example, copper catalysts can facilitate the coupling of amines with aryl halides. nih.gov
Functional Group Interconversions and Pyrazine Ring Modifications
The strategic placement of the bromomethyl and methoxy (B1213986) groups on the pyrazine ring allows for selective chemical transformations. The bromomethyl group serves as a versatile electrophilic site, prime for nucleophilic substitution, while the methoxy group influences the electronic properties of the heterocyclic ring, affecting its susceptibility to oxidation and reduction.
Click Chemistry Applications involving Bromomethylpyrazines
The bromomethyl moiety of this compound is an excellent precursor for engaging in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and highly reliable reaction enables the covalent linking of disparate molecular fragments to the pyrazine core, facilitating the rapid synthesis of complex molecules and compound libraries. nih.gov
The process begins with a functional group interconversion, where the bromine atom is displaced by an azide ion (N₃⁻) in a standard nucleophilic substitution reaction. This converts the bromomethyl group into a highly reactive azidomethyl group. This transformation is a critical first step, as organic azides are key reactants in the most common form of click chemistry. thegoodscentscompany.com
Once the azidomethylpyrazine intermediate is formed, it can undergo the CuAAC reaction with a wide variety of terminal alkynes. This cycloaddition is typically catalyzed by a copper(I) source and results in the specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring. thegoodscentscompany.comsigmaaldrich.com This triazole ring acts as a robust and chemically stable linker, connecting the pyrazine scaffold to another molecular entity. The versatility of this reaction allows for the introduction of diverse functional groups, from simple alkyl or aryl moieties to complex biomolecules, onto the pyrazine structure. youtube.com This methodology has been successfully applied to create pyrazine-triazole conjugates. rsc.org
| Pyrazine Precursor | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| This compound | Nucleophilic Substitution | Sodium Azide (NaN₃) | 2-(Azidomethyl)-3-methoxypyrazine | Inferred from standard organic transformations |
| 2-(Azidomethyl)-3-methoxypyrazine | CuAAC Click Reaction | Terminal Alkyne (R-C≡CH), Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole-linked pyrazine | thegoodscentscompany.comsigmaaldrich.com |
| 2-Azido-3-chloropyrazine | Cyclization with Amination | Pyrazole (B372694) or 1,2,4-Triazole | Azapentalene derivatives | google.com |
| N-propargyl-N-(2-iodoaryl)amides | Tandem CuAAC and Ullmann Coupling | Sodium Azide | nih.govgoogle.comacs.orgtriazolo[1,5-a]quinoxaline compounds | nih.gov |
Oxidation and Reduction Chemistry of Pyrazine Scaffolds
The pyrazine ring, being an electron-deficient heterocycle, exhibits distinct behavior under oxidative and reductive conditions. The presence of a methoxy group, which is electron-donating, can modulate this inherent reactivity.
Oxidation Chemistry
The pyrazine ring is generally resistant to oxidation due to its electron-deficient nature. youtube.com However, oxidation can be achieved at the nitrogen atoms to form pyrazine N-oxides. The use of strong oxidizing agents like peracids (e.g., trifluoroperacetic acid) can lead to the formation of mono-N-oxides or di-N-oxides. rsc.orgpsu.edu The specific nitrogen atom that gets oxidized can be influenced by the steric and electronic effects of the substituents. In some cases, peracid oxidation can lead to more complex reactions like ring-opening or rearrangement instead of simple N-oxidation. rsc.org
Furthermore, pyrazines substituted with electron-donating groups, such as the methoxy group in the title compound, can undergo reaction with singlet oxygen. This reaction can lead to the formation of endo-peroxides, which are often stable compounds. rsc.org Side-chain oxidation is also a possible pathway; for instance, alkyl groups on a pyrazine ring can be oxidized to aldehydes under certain conditions. youtube.com Conversely, the pyrazine ring itself shows remarkable stability in some oxidative systems, to the extent that pyrazine-2-carboxylic acid is used as a co-catalyst for H₂O₂-based oxidation of alkanes and arenes, where it helps generate reactive hydroxyl radicals without being consumed. researchgate.netnarod.ru
Reduction Chemistry
The reduction of the pyrazine scaffold can yield either partially or fully saturated ring systems, depending on the reagents and conditions employed.
Electrochemical reduction of pyrazines in alkaline media typically proceeds in a two-electron, two-proton process to yield highly reactive 1,4-dihydropyrazine (B12976148) intermediates. These intermediates are often too unstable to be isolated as they are easily re-oxidized. They tend to isomerize in solution to form more stable 1,2- or 1,6-dihydropyrazine derivatives. nih.gov Further reduction can lead to tetrahydropyrazines and ultimately to the fully saturated piperazine (B1678402) ring. Recent advancements have shown that electrocatalytic hydrogenation using a rhodium-on-carbon catalyst can convert pyrazine directly to piperazine in high yield at ambient temperature and pressure. acs.org
Catalytic hydrogenation is a common method for the complete reduction of the pyrazine ring to a piperazine. This is typically achieved using hydrogen gas under pressure with catalysts such as Raney nickel, palladium, or platinum oxide. google.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are widely used for the reduction of aldehydes and ketones. masterorganicchemistry.com While NaBH₄ is generally not reactive enough to reduce electron-deficient aromatic rings like pyrazine under standard conditions, its reactivity can be enhanced. It has been used to reduce N-substituted imino-pyridinium ylides to tetrahydropyridines, indicating its potential for reducing activated pyrazinium species. nih.gov More powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing a wider range of functional groups. youtube.com
| Reaction Type | Pyrazine Substrate | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Oxidation | Substituted Pyrazines | Trifluoroperacetic Acid | Pyrazine N-Oxides (mono- or di-) | psu.edu |
| Oxidation | 2,5-Diethoxypyrazine | Singlet Oxygen (¹O₂) | Endo-peroxide | rsc.org |
| Reduction (Electrochemical) | Pyrazine | Alkaline hydroorganic medium | 1,4-Dihydropyrazine (unstable), isomerizes to 1,2- or 1,6-Dihydropyrazine | nih.gov |
| Reduction (Electrocatalytic) | Pyrazine | Rh/C cathode, AEM electrolyzer | Piperazine | acs.org |
| Reduction (Catalytic Hydrogenation) | Pyrazine and Alkylpyrazines | H₂, Raney Ni, Pd, or PtO₂ catalyst, 125-225 °C, high pressure | Piperazines | google.com |
Strategic Applications As a Chemical Building Block
Elaboration of Complex Organic Molecules via 2-(Bromomethyl)-3-methoxypyrazine
The primary application of this compound is as a versatile electrophile in the construction of more complex organic molecules. The reactive C-Br bond in the bromomethyl group allows for a variety of transformations, including:
Nucleophilic Substitution Reactions: It can readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This enables the introduction of diverse side chains and the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Wittig and Related Reactions: The bromomethyl group can be converted into a phosphonium (B103445) salt, which can then be used in Wittig reactions to form alkenes, thus extending the carbon chain.
Grignard Reagent Formation: Although less common for bromomethyl groups, under specific conditions, it could potentially be used to form an organometallic reagent for further carbon-carbon bond formation.
These reactions allow chemists to use this compound as a scaffold to build intricate molecular frameworks, which are often required for biologically active compounds and novel materials.
Utility in Pharmaceutical Intermediate Synthesis
The pyrazine (B50134) ring is a common structural motif found in numerous pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its specific electronic properties contribute to the binding of drug molecules to their biological targets. While direct examples of the use of this compound in the synthesis of specific commercial drugs are not widely published, its potential is evident from the applications of similar pyrazine derivatives.
For instance, the closely related compound 2-amino-3-methoxypyrazine is a known intermediate in the synthesis of certain therapeutic agents. google.com The bromomethyl group of this compound offers a reactive handle to attach the pyrazine core to other molecular fragments, a key step in the assembly of potential drug candidates. Its classification as a "pharmaceutical intermediate" by chemical suppliers further underscores its intended application in this area. dur.ac.uk
Contribution to Agrochemical Development
Pyrazine derivatives have also found applications in the agrochemical industry as herbicides, fungicides, and insecticides. A patent for the synthesis of novel sulfonylureas and sulfonylthioureas with herbicidal and/or growth-regulating properties describes the use of 2-amino-3-methoxypyrazine as a precursor. google.com Although this is an analog, it highlights the potential of the 3-methoxypyrazine scaffold in developing new agrochemicals. The reactive bromomethyl group of this compound would allow for its incorporation into a variety of molecular structures to screen for potential agrochemical activity.
Precursor for Advanced Materials Science and Industrial Chemical Processes
The pyrazine ring's electronic properties and its ability to coordinate with metal ions make it an attractive component for advanced materials. Pyrazine-containing polymers and metal-organic frameworks (MOFs) have been investigated for applications in electronics, sensing, and catalysis. This compound, with its reactive handle, can be used as a monomer or a functionalizing agent to introduce the methoxypyrazine unit into larger polymeric or supramolecular structures. Chemical suppliers categorize this compound under "Material Science," indicating its potential as a precursor for the synthesis of novel materials with specific electronic or photophysical properties. dur.ac.uk
Biological and Biomedical Research Advancements of Pyrazine Derivatives
Pharmacological Activities of Pyrazine-Containing Compounds
The structural versatility of the pyrazine (B50134) nucleus has enabled the synthesis of a multitude of derivatives with diverse pharmacological profiles. researchgate.netresearchgate.net These compounds have been extensively investigated for their therapeutic potential across several key areas of biomedical research. The modification of the basic pyrazine structure has led to the discovery of compounds with enhanced efficacy and, in some cases, reduced toxicity compared to their parent molecules. nih.gov The broad range of activities includes anti-inflammatory, anticancer, antimicrobial, antiparasitic, and antiviral effects, highlighting the importance of the pyrazine scaffold in modern medicinal chemistry. researchgate.netresearchgate.netnih.gov
Pyrazine derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. ieasrj.comieasrj.com Chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease present a significant global health burden, creating an urgent need for novel therapeutics with improved efficacy and safety profiles. ieasrj.com Pyrazine-containing hybrids have demonstrated the ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. ieasrj.comieasrj.com
One area of investigation involves the synthesis of pyrazine-based hybrids, which combine the pyrazine core with other bioactive molecules to enhance their anti-inflammatory effects. ieasrj.com For instance, a series of paeonol (B1678282) derivatives were synthesized and screened for their anti-inflammatory activity. A compound from this series, which incorporated a pyrazine structure, exhibited a significant inhibitory effect on nitric oxide (NO) overexpression induced by lipopolysaccharide (LPS) in RAW264.7 macrophages. nih.govmdpi.com Specifically, at a concentration of 20 μM, this pyrazine-containing compound showed 56.32% inhibitory activity, a notable increase from the 14.74% inhibition observed with paeonol alone. nih.govmdpi.com
The development of such pyrazine-containing hybrids represents a strategic approach in the design of novel therapeutic agents for treating chronic inflammatory conditions. ieasrj.comieasrj.com
The quest for novel anticancer agents has led to significant exploration of pyrazine derivatives, which have shown considerable promise as antitumor compounds. researchgate.netnih.gov These heterocyclic molecules have been a focus of medicinal chemistry due to their versatile structures and their ability to interact with various biological systems involved in cancer progression. researchgate.netnih.gov
Research has shown that pyrazine derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For example, some pyrazine derivatives have been identified as inhibitors of protein kinases, which are crucial for tumor cell growth and survival. researchgate.net
One notable example is the development of piperlongumine (B1678438)–ligustrazine derivatives. While piperlongumine is known to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, its poor solubility has limited its clinical application. nih.gov To address this, researchers designed and synthesized derivatives that incorporate the water-soluble pyrazine skeleton of ligustrazine. nih.gov These hybrid compounds demonstrated significantly improved solubility and potent inhibitory effects against several cancer cell lines, including U87MG (glioblastoma), HCT116 (colorectal cancer), A549 (lung cancer), and K562 (chronic myelogenous leukemia), with IC50 values ranging from 0.25 to 8.73 μM. nih.gov
Another area of research has focused on chalcone–pyrazine hybrids. One such compound showed good activity against BPH-1 (benign prostatic hyperplasia) and MCF-7 (breast cancer) cell lines, with IC50 values of 10.4 and 9.1 μM, respectively, which are comparable to the well-known anticancer drug adriamycin. nih.gov Furthermore, anthraquinone–pyrazine derivatives have also been investigated. One derivative in this class displayed antiproliferative activity against MCF-7, HeLa (cervical cancer), and A549 cancer cells. nih.gov
A derivative of tetramethylpyrazine and rhubaric acid was found to not only inhibit the proliferation of BEL-7402 (liver cancer) cells but also to significantly inhibit angiogenesis. nih.gov This compound was shown to mediate apoptosis through mitochondrial damage and to arrest the cell cycle at the S and G2/M phases. nih.gov It also demonstrated the ability to reduce cell migration. nih.gov
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in tumor cells. Inhibitor of Apoptosis (IAP) proteins are often overexpressed in cancer cells, allowing them to evade this natural cell death process. Consequently, the development of IAP antagonists is a promising approach in oncology.
Researchers have successfully designed and synthesized novel IAP antagonists based on a bicyclic octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold. nih.govacs.org This design was inspired by the structure of the second mitochondria-derived activator of caspase (Smac) protein, a natural IAP inhibitor. nih.govacs.org Through lead optimization, a potent compound, designated as compound 45 (T-3256336), was developed. nih.govepa.gov This compound exhibited strong inhibitory activity against cellular IAP1 (cIAP1) with an IC50 of 1.3 nM and against X-chromosome-linked IAP (XIAP) with an IC50 of 200 nM. nih.govacs.orgepa.gov
Furthermore, compound 45 demonstrated potent tumor growth inhibitory activity in MDA-MB-231 breast cancer cells with a GI50 of 1.8 nM. nih.govacs.orgepa.gov In a xenograft model using MDA-MB-231 tumors, this compound caused significant tumor regression. nih.govepa.gov X-ray crystallography studies revealed the specific interactions between compound 45 and both XIAP and cIAP1, providing a deeper understanding of its high-affinity binding. nih.gov
Another pyrazine derivative, YM155, has been widely studied as a specific inhibitor of survivin, another member of the IAP family. nih.gov YM155 has been shown to down-regulate survivin expression and exhibit strong antitumor activity. nih.gov
A different pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was investigated for its effects on human leukemia K562 cells. researchgate.net This compound was found to inhibit cell viability and induce apoptosis. researchgate.net The mechanism of action involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl2 and survivin. researchgate.netrjraap.com
| Compound | Target/Mechanism | Cell Line | Activity (IC50/GI50) |
| Piperlongumine–ligustrazine derivatives | Increased ROS, apoptosis | U87MG, HCT116, A549, K562 | 0.25 - 8.73 μM |
| Chalcone–pyrazine hybrid | Not specified | BPH-1, MCF-7 | 10.4 μM, 9.1 μM |
| Tetramethylpyrazine–rhubaric acid derivative | Apoptosis via mitochondrial damage, cell cycle arrest | BEL-7402 | 26.4 μM |
| Compound 45 (T-3256336) | IAP antagonist (cIAP1 and XIAP) | MDA-MB-231 | 1.3 nM (cIAP1), 200 nM (XIAP), 1.8 nM (GI50) |
| YM155 | Survivin inhibitor | H1299 | 0.0137 μM |
| 2-mOPP | Upregulation of Bax, downregulation of Bcl2 and survivin | K562 | 25 μM (72 h) |
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new and effective antimicrobial agents. nih.govnih.gov Pyrazine derivatives have been investigated for their potential in this area and have shown a broad spectrum of activity against various microorganisms. researchgate.net
Studies have demonstrated that pyrazoline derivatives, which can be synthesized from pyrazine precursors, possess moderate antibacterial and antifungal properties. nih.gov In one study, a series of 2-pyrazoline (B94618) derivatives were evaluated for their in vitro antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL. nih.gov Certain structural features were found to be preferable for good antibacterial effect, such as the presence of a pyridine (B92270) ring and methoxy (B1213986) and bromo substitutions on the phenyl ring. nih.gov
For instance, some pyrazoline compounds exhibited the highest antibacterial activity against Staphylococcus aureus with a MIC value of 64 μg/mL. nih.gov Others were most effective against Pseudomonas aeruginosa and Bacillus subtilis at the same concentration. nih.gov Notably, two compounds showed the best activity against Enterococcus faecalis with a MIC of 32 μg/mL. nih.gov In terms of antifungal activity, one compound was found to be the most active against Candida albicans, with a MIC value of 64 μg/mL. nih.gov
The development of pyrazole-based compounds, which share structural similarities with pyrazines, has also been a focus of antimicrobial research. nih.gov These compounds have been synthesized by combining the pyrazole (B372694) ring with various other pharmacophores, leading to derivatives with significant therapeutic potential against bacterial and fungal strains. nih.gov
| Compound Class | Microorganism | Activity (MIC) |
| Pyrazoline derivatives | Staphylococcus aureus | 64 μg/mL |
| Pyrazoline derivatives | Pseudomonas aeruginosa | 64 μg/mL |
| Pyrazoline derivatives | Bacillus subtilis | 64 μg/mL |
| Pyrazoline derivatives | Enterococcus faecalis | 32 μg/mL |
| Pyrazoline derivative | Candida albicans | 64 μg/mL |
Parasitic diseases, such as malaria and leishmaniasis, affect millions of people worldwide, and the emergence of drug resistance poses a significant challenge to their control. nih.gov Pyrazine and its related heterocyclic derivatives have been explored as a source of new antiparasitic and antileishmanial agents. nih.gov
Research into pyrazole-containing compounds, which are structurally related to pyrazines, has yielded promising results. Pyrazole rings, both independently and when combined with other heterocyclic structures, have demonstrated a wide range of biological activities, including antimalarial and antileishmanial effects. nih.gov For example, pyrazolylpyrazoline derivatives have been synthesized and evaluated for their dual antimalarial and antileishmanial properties. nih.gov
In one study, these derivatives showed promising inhibitory activity against Plasmodium berghei in mice. nih.gov Two compounds, in particular, exhibited higher potency than the standard drug chloroquine (B1663885) against a chloroquine-resistant strain of P. falciparum. nih.gov
The same compounds were also tested for their in vitro antileishmanial activity against Leishmania aethiopica. nih.gov Several of the synthesized derivatives showed promising activity against both the promastigote and amastigote forms of the parasite, with some being comparable to the reference drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.gov Further investigation suggested that these compounds may act through an antifolate mechanism, targeting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in the parasite. nih.gov
Similarly, a series of pyrazolopyridine derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov Two compounds from this series demonstrated better activity than miltefosine against intracellular amastigotes. nih.gov One of these compounds, when administered to Leishmania donovani-infected mice, resulted in over 91% clearance of the parasite in the spleen and over 93% in the liver. nih.gov Combination therapy with a subcurative dose of miltefosine almost completely eradicated the disease. nih.gov The mechanism of action was found to involve the induction of programmed cell death in the parasite. nih.gov
The broad pharmacological potential of pyrazine derivatives extends to antiviral applications. researchgate.net The search for effective antiviral agents is a continuous effort, particularly with the emergence of new viral threats. researchgate.net
While much of the research on the antiviral effects of nitrogen-containing heterocycles has focused on pyrimidine (B1678525) derivatives, the structural similarities with pyrazines suggest potential for exploration. researchgate.net Studies on pyrimidine derivatives have shown a broad antiviral spectrum, including activity against HIV, influenza, arboviruses, and hepatitis viruses. researchgate.net
In addition to the major pharmacological activities discussed, pyrazine compounds have been reported to possess a variety of other effects, including antipyretic, analgesic, and antioxidant properties. researchgate.netnih.gov This wide range of biological activities underscores the importance of the pyrazine scaffold as a privileged structure in medicinal chemistry, with the potential to yield new therapeutic agents for a multitude of diseases. researchgate.netnih.gov
Anticancer and Antitumor Efficacy of Pyrazine Derivatives
Pyrazines as Modulators of Biological Pathways
Pyrazine and its derivatives are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. mdpi.comnih.govijrpc.com This structural motif is found in numerous biologically active molecules and has been a focal point in medicinal chemistry. mdpi.comnih.govnih.gov The ability of the pyrazine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows these compounds to bind to and modulate the activity of biological macromolecules. researchgate.netfigshare.com
Enzyme and Receptor Interactions
Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects, which are indicative of their interactions with various enzymes and receptors. mdpi.comnih.govresearchgate.net For instance, some pyrazine-containing compounds have been shown to inhibit the activity of enzymes like poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. nih.gov Other derivatives have exhibited inhibitory effects on the proliferation of certain cancer cell lines and have shown neuroprotective properties. mdpi.comnih.gov
A specific and well-documented example of a methoxypyrazine interacting with a receptor is the case of 2-isobutyl-3-methoxypyrazine (IBMP) . This compound, known for its distinct bell pepper aroma, has been found to bind to a specific olfactory receptor in the cow olfactory mucosa. nih.govnih.gov This interaction is saturable and can be competitively inhibited by other odorants with similar bell-pepper-like smells, suggesting a specific receptor-ligand binding mechanism that is crucial for odor discrimination. nih.govnih.gov This finding highlights the potential for methoxypyrazines to specifically interact with protein targets.
Molecular docking studies have further elucidated the interactions between pyrazine-based compounds and proteins. These studies have shown that the pyrazine ring can engage in multiple types of interactions, including hydrogen bonds with the nitrogen atoms acting as acceptors and π-π stacking interactions with aromatic amino acid residues of proteins. researchgate.net These interactions are crucial for the binding and subsequent modulation of the protein's function.
Biochemical Probe Applications
The pyrazine scaffold is not only a component of biologically active molecules but also serves as a valuable tool in the development of biochemical probes. These probes are instrumental in studying biological processes at the molecular level. For example, fluorescently-labeled chemical probes with a pyrazine core have been designed and synthesized to investigate the molecular mechanisms of osteoclast differentiation. mdpi.com These probes demonstrated inhibitory activity against the differentiation process, allowing researchers to visualize and study this cellular event. mdpi.com
While the direct use of 2-(Bromomethyl)-3-methoxypyrazine as a biochemical probe is not documented in the reviewed literature, the inherent properties of the pyrazine ring make it an attractive component for the design of such tools. The ability to modify the pyrazine structure allows for the attachment of reporter groups, such as fluorophores, without abolishing its biological activity. This versatility enables the creation of probes for a variety of applications in biomedical research.
Role in Chemical Ecology and Biological Signaling of Methoxypyrazines
Methoxypyrazines, a subclass of pyrazine derivatives characterized by the presence of a methoxy group, play a significant role in chemical ecology and biological signaling. semanticscholar.orgnih.govresearchgate.net These compounds are found in a wide range of organisms, from plants and insects to microorganisms, and are known for their potent and distinctive aromas. semanticscholar.orgnih.govresearchgate.net
In the natural world, methoxypyrazines often function as semiochemicals, which are signaling molecules that mediate interactions between organisms. researchgate.netmdpi.com For example, some insects use methoxypyrazines as aposematic signals, or warning odors, to deter predators. They can also act as aggregation pheromones, attracting both males and females of a species to a specific location.
In plants, 3-alkyl-2-methoxypyrazines (MPs) are well-known for contributing to the characteristic "green" or "vegetative" aromas of many vegetables, such as bell peppers and peas. semanticscholar.orggravitywinehouse.com These compounds are also important in the aroma profile of certain grape varieties and the wines produced from them. gravitywinehouse.comnapoliwinetours.comtdx.cat The concentration of methoxypyrazines in grapes is influenced by factors such as grape variety, climate, and sun exposure, and can significantly impact the final quality and sensory characteristics of the wine. napoliwinetours.comnih.gov It is believed that plants produce these compounds as a defense mechanism to deter herbivores from consuming the fruit before the seeds are mature. gravitywinehouse.com
The table below summarizes the roles of several key methoxypyrazines in chemical ecology and their associated aroma characteristics.
| Compound Name | Common Abbreviation | Characteristic Aroma | Role in Chemical Ecology |
| 3-Isobutyl-2-methoxypyrazine | IBMP | Bell pepper, green, vegetative | Aroma compound in grapes and vegetables; potential herbivore deterrent. gravitywinehouse.comnapoliwinetours.com |
| 3-Isopropyl-2-methoxypyrazine | IPMP | Pea, earthy, asparagus | Aroma compound in grapes and vegetables. gravitywinehouse.comnapoliwinetours.com |
| 3-sec-Butyl-2-methoxypyrazine | SBMP | Green, vegetative | Aroma compound in some wines. napoliwinetours.comtdx.cat |
Advanced Analytical and Spectroscopic Characterization
Elucidating Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 2-(Bromomethyl)-3-methoxypyrazine. By analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, the exact arrangement of the atoms within the molecule can be confirmed.
¹H NMR Spectroscopy: The ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the different types of protons:
Pyrazine (B50134) Ring Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm) due to coupling with each other.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and should produce a singlet. Due to the electronegativity of the adjacent bromine atom, this signal is anticipated to be downfield, likely in the range of δ 4.5-5.0 ppm. The chemical shift of protons on a carbon adjacent to a bromine is typically shifted downfield. echemi.com
Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the δ 3.8-4.2 ppm region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide further structural confirmation by showing distinct signals for each unique carbon atom:
Pyrazine Ring Carbons: Four signals are expected for the four carbon atoms of the pyrazine ring. The carbons bonded to the nitrogen atoms and the methoxy and bromomethyl groups will have characteristic chemical shifts.
Bromomethyl Carbon (-CH₂Br): This carbon signal is expected to appear at a relatively low field (δ 30-40 ppm) due to the deshielding effect of the attached bromine atom.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will produce a signal typically in the range of δ 55-60 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data based on analogous compounds.
| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazine-H | 7.5 - 8.5 | Doublet |
| Pyrazine-H | 7.5 - 8.5 | Doublet |
| Bromomethyl (-CH₂Br) | 4.5 - 5.0 | Singlet |
| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques would be employed.
The molecular weight of this compound (C₆H₇BrN₂O) is approximately 202.04 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) cluster characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Key fragmentation pathways would likely involve:
Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, which would result in a significant fragment ion at [M-Br]⁺.
Loss of a Methyl Radical: Cleavage of a methyl group from the methoxy substituent could occur, leading to an [M-CH₃]⁺ ion.
Fragmentation of the Pyrazine Ring: Subsequent fragmentation of the pyrazine ring structure would produce smaller characteristic ions.
The fragmentation patterns of nitazene (B13437292) analogs, which also feature complex heterocyclic structures, have been elucidated using high-resolution mass spectrometry, demonstrating how fragmentation analysis can guide structural prediction. echemi.com Similarly, the NIST WebBook provides mass spectra for related methoxypyrazines like 2-methoxy-3-(2-methylpropyl)-pyrazine and 2-methoxy-3-(1-methylethyl)-pyrazine, which serve as references for predicting the behavior of the pyrazine core upon ionization.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table presents predicted data based on chemical principles.
| Fragment | Description | Predicted m/z |
|---|---|---|
| [C₆H₇BrN₂O]⁺ | Molecular Ion ([M]⁺) | ~202/204 |
| [C₆H₇N₂O]⁺ | Loss of Bromine ([M-Br]⁺) | ~123 |
| [C₅H₄BrN₂O]⁺ | Loss of Methyl ([M-CH₃]⁺) | ~187/189 |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and bromomethyl groups would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.
C-O Stretching: The ether linkage of the methoxy group will produce a strong C-O stretching band, typically in the 1000-1300 cm⁻¹ range.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
The detection of methoxyl groups by IR spectroscopy is a well-established method, providing reliable identification of this functional group.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound This table presents predicted data based on characteristic group frequencies.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=N / C=C (Pyrazine ring) | Stretch | 1400 - 1600 |
| C-O (Methoxy) | Stretch | 1000 - 1300 |
| C-Br (Bromomethyl) | Stretch | 500 - 600 |
Chromatographic Separation Techniques
Chromatographic techniques are vital for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Given the volatility of many pyrazine derivatives, gas chromatography, often coupled with mass spectrometry (GC-MS), is a primary analytical method. This technique would be suitable for analyzing the purity of this compound. The choice of a suitable capillary column (e.g., non-polar or medium-polarity) would be critical for achieving good separation from impurities. Methods for analyzing related compounds, such as 2-methoxy-3-alkylpyrazines in food and wine, often use GC-MS.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The separation would be based on the compound's polarity, and a UV detector would be suitable for detection due to the UV-absorbing pyrazine ring.
Computational Chemistry and in Silico Approaches
Molecular Modeling and Docking Studies for Biological Activity Prediction
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as 2-(Bromomethyl)-3-methoxypyrazine) when bound to a second molecule (a biological target or receptor, typically a protein or enzyme). nih.gov The primary goal of docking is to predict the binding mode and affinity, often represented as a scoring function, which can be correlated with the ligand's inhibitory or activating effect on the target. bibliomed.org
For this compound, a docking study would involve preparing its 3D structure and placing it into the active site of a selected biological target. Pyrazine (B50134) derivatives have been identified as inhibitors of various targets, including kinases like PIM-1K and TrkA, making these promising starting points for investigation. bibliomed.orgrsc.org The simulation calculates the most stable binding poses, considering interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netmdpi.com For instance, studies on other pyrazine-based inhibitors have shown that hydrogen bonds with key amino acid residues like glutamate, lysine, and aspartate in a kinase's catalytic pocket are crucial for potent inhibition. bibliomed.org A strong predicted binding affinity for this compound would suggest it could be a potent modulator of that target, warranting experimental validation.
Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Predicted Value | Significance |
| Binding Affinity (kcal/mol) | -7.5 | A lower binding energy indicates a more stable and potentially more potent ligand-receptor interaction. |
| Hydrogen Bonds | 2 | Forms hydrogen bonds with the backbone of GLU-121 and the side chain of LYS-67, critical for anchoring the ligand in the binding site. bibliomed.org |
| Hydrophobic Interactions | 4 | Interacts with hydrophobic residues (e.g., LEU-170, VAL-55), contributing to binding stability. researchgate.net |
| RMSD (Å) | 1.35 | A low Root Mean Square Deviation from a known reference ligand suggests a credible binding pose. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. ijournalse.orgarxiv.org
To develop a QSAR model applicable to this compound, a dataset of pyrazine derivatives with known biological activities (e.g., antiproliferative effects) against a specific target would be required. semanticscholar.org For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, including:
Topological descriptors: Related to the 2D representation and connectivity of atoms.
Electronic descriptors: Such as atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which are often calculated using methods like Density Functional Theory (DFT). semanticscholar.orgijournalse.org
Physicochemical descriptors: Including logP (lipophilicity), molecular weight, and polar surface area. semanticscholar.org
Statistical methods like Multiple Linear Regression (MLR) or non-linear approaches such as Artificial Neural Networks (ANN) are then used to build a mathematical equation relating the descriptors to the activity. semanticscholar.orgresearchgate.net The resulting model could predict the activity of this compound based on its calculated descriptor values, providing insight into whether its specific substitutions (bromomethyl and methoxy (B1213986) groups) are likely to enhance or diminish its biological effect compared to other analogs.
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of Pyrazine Derivatives
| Descriptor Class | Specific Descriptor | Significance for Biological Activity |
| Electronic | Dipole Moment | Influences polar interactions with the target and solubility. semanticscholar.org |
| Electronic | HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap can indicate higher reactivity. semanticscholar.org |
| Physicochemical | LogP | Describes the lipophilicity of the compound, affecting its ability to cross cell membranes. |
| Topological | Wiener Index | A descriptor of molecular branching, which can influence how the molecule fits into a binding pocket. |
Machine Learning Algorithms in Drug Discovery and Design
Machine learning (ML), a subset of artificial intelligence, has become a transformative force in drug discovery. semanticscholar.org ML algorithms can analyze vast and complex datasets to identify patterns and make predictions without being explicitly programmed. arxiv.orgnih.gov In the context of drug design, ML models can be trained on large libraries of chemical compounds with known activities to classify new compounds as "active" or "inactive" or to predict their potency. nih.govresearchgate.net
For this compound, an ML model could be developed to predict its potential as an inhibitor for a specific target, such as Janus kinase 2 (JAK2) or KRAS, where pyrazine scaffolds have shown promise. researchgate.net The process would involve:
Curating a large dataset of diverse compounds with measured activity against the target.
Representing each molecule using molecular fingerprints or descriptors.
Training an ML algorithm, such as Random Forest (RF), Support Vector Machine (SVM), or a Deep Neural Network (DNN), on this dataset. researchgate.netresearchgate.net
Validating the model's predictive power using a separate test set of compounds.
Once a robust model is built, the molecular structure of this compound can be fed into it to obtain a prediction of its activity. This approach is particularly powerful for navigating the vast chemical space to prioritize which novel compounds should be synthesized and tested in the lab. nih.gov
Table 3: Illustrative Performance Metrics for a Machine Learning Classifier Predicting Anticancer Activity
| Metric | Value | Interpretation |
| Accuracy | 0.88 | The model correctly predicts whether a compound is active or inactive 88% of the time. |
| R² (Coefficient of Determination) | 0.75 | Indicates a good correlation between the predicted and experimental activities for the test set compounds. researchgate.net |
| RMSE (Root Mean Square Error) | 0.62 | Represents the standard deviation of the prediction errors, with lower values indicating a better fit. researchgate.net |
| AUC (Area Under the Curve) | 0.91 | An AUC value close to 1.0 indicates an excellent ability of the model to distinguish between active and inactive classes. |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
A compound's therapeutic success depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netmdpi.com Poor ADME properties are a major cause of failure for drug candidates in clinical trials. In silico ADME prediction allows for the early identification of potential liabilities, guiding the optimization of drug-like properties. researchgate.netnih.gov
For this compound, various ADME parameters can be predicted using computational models. These models are often built from experimental data on thousands of compounds and rely on physicochemical properties like molecular weight, lipophilicity (logP), polar surface area (TPSA), and solubility. researchgate.netnih.gov Key predictions include:
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut into the bloodstream. mdpi.com
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system.
CYP450 Inhibition: Predicts if the compound is likely to inhibit major metabolic enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which could lead to drug-drug interactions.
Drug-likeness: Evaluates compliance with established rules like Lipinski's Rule of Five, which suggests that orally active drugs generally have specific physicochemical profiles (e.g., molecular weight < 500 Da, logP < 5). researchgate.netnih.gov
Predicting these properties for this compound helps to build a comprehensive profile of its potential behavior in the body, highlighting its strengths and weaknesses as a potential drug candidate. nih.gov
Table 4: Predicted ADME and Physicochemical Properties for this compound
| Property | Predicted Value | Optimal Range | Assessment |
| Molecular Weight | 217.06 g/mol | < 500 g/mol | Compliant |
| LogP (Lipophilicity) | 1.85 | -0.7 to +5.0 | Compliant |
| Topological Polar Surface Area (TPSA) | 45.3 Ų | 20 to 130 Ų | Compliant |
| Number of Hydrogen Bond Donors | 0 | ≤ 5 | Compliant |
| Number of Hydrogen Bond Acceptors | 3 | ≤ 10 | Compliant |
| GI Absorption | High | High | Favorable for oral administration. |
| BBB Permeant | Yes | Yes/No | May cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | No | Low risk of interaction with drugs metabolized by CYP2D6. |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | Good drug-likeness predicted. nih.gov |
Concluding Remarks and Future Research Outlook
Unexplored Synthetic Avenues for Bromomethylpyrazines
The synthesis of functionalized pyrazines is a mature field, yet opportunities for innovation remain, particularly in enhancing efficiency, safety, and environmental compatibility. dur.ac.uk Current routes to many pyrazine (B50134) derivatives often rely on multi-step sequences that may have limitations for large-scale production. dur.ac.ukdur.ac.uk
Future research could productively focus on the following areas:
Late-Stage C-H Functionalization: Direct C-H activation and subsequent bromination of a pre-formed methoxypyrazine core would represent a significant step forward in atom economy. While challenging on electron-deficient rings like pyrazine, advances in photoredox and metal-catalyzed C-H functionalization offer promising, yet largely unexplored, pathways.
Flow Chemistry Methodologies: The use of continuous-flow systems for generating pyrazine derivatives is an emerging area. rsc.org Applying this to the synthesis and subsequent reactions of bromomethylpyrazines could offer improved control over reaction parameters, enhance safety by minimizing the accumulation of reactive intermediates, and facilitate scalability. A 2024 study demonstrated a highly efficient and greener synthesis of pyrazinamide (B1679903) derivatives using a continuous-flow system, achieving high yields in short reaction times. rsc.org
Biocatalysis: The application of enzymes for the synthesis of pyrazine precursors or for direct functionalization remains a nascent field. rsc.org Exploring enzymes for selective oxidation of methyl groups to hydroxymethyl groups, followed by a bio-compatible bromination, could provide a green alternative to traditional chemical methods.
Novel Reactivity and Functionalization Opportunities
The bromomethyl group on the 2-(Bromomethyl)-3-methoxypyrazine scaffold is a highly versatile chemical handle, primed for a variety of transformations. While standard nucleophilic substitutions are well-documented, its full potential in modern synthetic chemistry is yet to be realized.
Key opportunities include:
Cross-Coupling Reactions: Beyond simple substitution, the bromomethyl group can serve as an electrophile in various cross-coupling reactions. Exploring its utility in Suzuki, Stille, or Sonogashira-type couplings, perhaps following conversion to a more suitable organometallic precursor, could rapidly generate libraries of complex pyrazine derivatives with novel carbon-carbon bonds. Pyrazine compounds are known to be amenable to different types of coupling reactions. researchgate.net
Generation of Pyrazine-Fused Ring Systems: The bromomethyl group is an ideal starting point for intramolecular cyclization reactions. By introducing a suitable nucleophile elsewhere on a side chain attached to the pyrazine ring, novel fused heterocyclic systems (e.g., pyrrolo[1,2-a]pyrazines, imidazo[1,2-a]pyrazines) could be constructed. tandfonline.com These fused systems are of significant interest in medicinal chemistry for their rigid structures and diverse biological activities.
Photoredox-Mediated Reactions: The reactivity of the bromomethyl group can be modulated using photoredox catalysis. This could enable novel, radical-mediated functionalization pathways that are complementary to traditional ionic reactions, allowing for the introduction of complex alkyl or aryl groups under mild conditions.
Expanding Therapeutic and Industrial Applications of Pyrazine Derivatives
Pyrazine derivatives are ubiquitous, with established roles as flavor agents, fragrances, and as core components in numerous pharmaceuticals. rsc.orgmdpi.com Compounds containing the pyrazine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. researchgate.netnih.gov
Future research should aim to leverage the unique structural features of derivatives from this compound to explore:
Anticancer Agents: The pyrazine ring is a key component in several anticancer agents. nih.gov The development of new derivatives allows for the fine-tuning of structure-activity relationships. By using this compound as a scaffold, novel compounds can be designed to target specific kinases, proteasomes, or other cellular targets implicated in cancer progression. rsc.orgnih.gov
CNS-Active Agents: The pyrazine structure is present in compounds with activity in the central nervous system. The ability to generate diverse libraries of pyrazine derivatives can lead to the discovery of new ligands for CNS receptors, potentially for treating neurodegenerative diseases or psychiatric disorders.
Materials Science: Pyrazine-based ligands are effective in coordination chemistry, forming complexes with interesting electronic and magnetic properties. rsc.org Functionalized pyrazines can be used to construct metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or as molecular sensors.
Synergistic Integration of Experimental and Computational Methodologies
The advancement of pyrazine chemistry will be significantly accelerated by the close integration of experimental synthesis and computational analysis. rsc.org Density Functional Theory (DFT) calculations and other computational tools are invaluable for predicting molecular properties and guiding experimental design. rsc.org
Future synergistic efforts should focus on:
Reaction Mechanism Elucidation: Computational modeling can provide deep insight into the transition states and intermediates of novel synthetic reactions, helping to explain observed reactivity and optimize reaction conditions. rsc.org This is particularly valuable for developing new C-H activation or photoredox-catalyzed functionalization methods.
Predictive Property Modeling: The photophysical, electronic, and biological properties of new pyrazine derivatives can be predicted in silico before committing to lengthy synthetic campaigns. rsc.org This allows for the rational design of molecules with tailored characteristics, whether for fluorescence applications in materials science or for binding affinity in drug discovery. rsc.orgrsc.org
Virtual Screening: Large virtual libraries of pyrazine derivatives can be generated and computationally screened against biological targets to identify promising lead compounds for further experimental investigation. This approach streamlines the discovery process and focuses resources on the most promising candidates.
By pursuing these unexplored avenues in synthesis, reactivity, and application, and by leveraging the power of computational chemistry, the scientific community can continue to unlock the vast potential held within the pyrazine scaffold.
Q & A
Q. What are the validated synthetic routes for 2-(Bromomethyl)-3-methoxypyrazine?
Methodology :
- Route 1 : Start with 3-methoxy-2-aminopyrazine. Brominate the methyl group using bromine in acetic acid under controlled temperature (0–5°C) to avoid over-bromination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Route 2 : Use 3-methoxy-2-cyanopyrazine. Hydrolyze the cyano group to a carboxamide using NaOH/H₂O₂, followed by Hofmann rearrangement with NaOCl to generate the amine intermediate. Brominate the amine with PBr₃ or NBS (N-bromosuccinimide) .
- Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity with GC-MS (HP-5MS column, 70 eV EI) .
Q. How to characterize this compound using spectroscopic methods?
Methodology :
- NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify protons: δ 8.2–8.4 ppm (pyrazine ring H), δ 4.5 ppm (BrCH₂), δ 3.9 ppm (OCH₃). Confirm substitution pattern via COSY and NOESY .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 217/219 (1:1 isotopic pattern from bromine). Compare with NIST database entries for pyrazine derivatives .
- FTIR : Detect C-Br stretch at ~600 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
Q. What stability precautions are required during storage?
Methodology :
- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photolytic degradation and hydrolysis. Avoid contact with strong acids/bases (risk of demethylation or ring-opening) .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, 1.0 mL/min, 220 nm). Degradation products include 3-methoxypyrazine-2-carbaldehyde (oxidation) and HBr .
Advanced Research Questions
Q. How does the bromomethyl group influence nucleophilic substitution reactivity?
Methodology :
- Kinetic Studies : Compare SN2 reactivity with model compounds (e.g., 2-(Chloromethyl)-3-methoxypyrazine) in DMSO using NaN₃ as a nucleophile. Monitor via ¹H NMR (disappearance of BrCH₂ signal at δ 4.5 ppm). Rate constants (k) are ~2× higher for bromo vs. chloro derivatives due to better leaving group ability .
- Byproduct Analysis : Identify elimination products (e.g., 3-methoxy-2-vinylpyrazine) via GC-MS when using bulky bases like DBU .
Q. What are the challenges in detecting trace this compound in complex matrices?
Methodology :
- SPME-GC-MS/MS : Optimize headspace SPME (Carboxen/PDMS fiber, 60°C, 30 min extraction). Use tandem MS (MRM mode) with transitions m/z 217→145 (quantifier) and 217→92 (qualifier) to avoid matrix interference in biological samples .
- Detection Limit : Achieve LOD of 0.5 ng/L in water by salt-assisted extraction (30% NaCl) and ITDMS/MS .
Q. How to mitigate competing side reactions during functionalization?
Methodology :
- Protection Strategies : Protect the methoxy group with TMSCl before bromomethyl substitution to prevent demethylation. Deprotect with TBAF post-reaction .
- Solvent Effects : Use polar aprotic solvents (DMF or DCE) to stabilize transition states in Suzuki couplings. Avoid protic solvents (e.g., MeOH) that promote hydrolysis .
Q. What computational methods predict substituent effects on pyrazine ring electronics?
Methodology :
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromomethyl group increases electron-withdrawing effects, lowering LUMO energy by ~1.2 eV compared to methyl derivatives .
- SAR Studies : Correlate Hammett σ values of substituents (e.g., -Br, -OCH₃) with reaction yields in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
